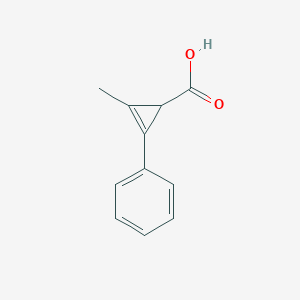

2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid

Description

BenchChem offers high-quality 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-3-phenylcycloprop-2-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-9(10(7)11(12)13)8-5-3-2-4-6-8/h2-6,10H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSNAKLSPHPDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407588 | |

| Record name | 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18826-56-7 | |

| Record name | 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

history of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid synthesis

An In-Depth Technical Guide on the Synthesis and History of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid

Executive Summary

2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (CAS: 18826-56-7) represents a critical intersection between strained-ring organic chemistry and chemical biology. Unlike its parent compound, cycloprop-2-ene-1-carboxylic acid—a lethal mycotoxin isolated from Russula subnigricans that polymerizes rapidly—this 2,3-disubstituted derivative exhibits remarkable stability. This stability has established it as a foundational "probe molecule" for studying ethylene perception in plants and as a substrate for testing enantioselective carbene transfer methodologies.

This guide details the historical evolution of its synthesis, from early copper-catalyzed carbenoid additions to modern rhodium-mediated protocols, and provides a validated workflow for its preparation in a research setting.

Part 1: Historical Evolution of Synthesis

The synthesis of cyclopropene carboxylic acids has evolved through three distinct technical eras, driven by the need to tame the high reactivity of the carbenoid intermediates and the strain energy of the cyclopropene ring (~54 kcal/mol).

Era 1: The Classical Copper Age (1950s–1970s)

-

The Approach: The earliest syntheses relied on the thermal or copper-catalyzed decomposition of ethyl diazoacetate (EDA) in the presence of alkynes.

-

The Limitation: Early protocols using copper bronze or copper sulfate required high temperatures, often leading to significant dimerization of the carbene (forming diethyl fumarate/maleate) rather than the desired cycloaddition. Yields were notoriously low (<30%), and the harsh conditions often degraded the sensitive cyclopropene product.

-

Key Insight: Researchers realized that the stability of the cyclopropene ring is heavily dependent on substitution at the vinylic positions (C2 and C3). The 2-methyl-3-phenyl substitution pattern provided steric bulk and conjugation that prevented the rapid "ene" polymerization observed in unsubstituted analogues.

Era 2: The Rhodium Revolution (1980s–1990s)

-

The Shift: The introduction of dirhodium(II) carboxylates, particularly Rhodium(II) acetate dimer [Rh2(OAc)4] , transformed the synthesis.

-

Mechanistic Advantage: Unlike copper, Rh(II) catalysts stabilize the metal-carbene intermediate (Rh=CHCO2Et), making it more electrophilic and selective for the electron-rich alkyne triple bond over the diazo dimerization pathway.

-

Outcome: This era standardized the reaction of 1-phenyl-1-propyne with EDA, raising yields to >60% and allowing for milder, room-temperature reactions.

Era 3: Asymmetric Precision & Chemical Biology (2000s–Present)

-

Current State: Modern focus has shifted to enantioselective synthesis using chiral dirhodium catalysts (e.g., Rh2(DOSP)4) to generate optically active cyclopropenes.

-

Application: These chiral acids are now synthesized to probe specific binding pockets in plant hormone receptors (auxin/ethylene crosstalk) and to serve as precursors for stereoselective Diels-Alder reactions.

Part 2: Validated Synthetic Protocol

Objective: Synthesis of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid via Rh(II)-catalyzed cyclopropenation followed by hydrolysis.

Phase A: Cyclopropenation (Formation of the Ester)

Reaction:

Reagents:

-

1-Phenyl-1-propyne (1.0 equiv, 20 mmol)

-

Ethyl Diazoacetate (EDA) (1.2 equiv, 24 mmol) [Warning: Potentially Explosive]

-

Rh2(OAc)4 (0.5 mol%)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Catalyst Loading: In a flame-dried 2-neck round-bottom flask under Argon, dissolve 1-phenyl-1-propyne (2.32 g) and Rh2(OAc)4 (44 mg) in 20 mL of anhydrous DCM.

-

Controlled Addition (Critical Step): Dilute EDA (2.74 g) in 10 mL of DCM. Load this into a syringe pump.

-

Reaction: Add the EDA solution slowly over 4–6 hours at room temperature.

-

Why? Slow addition keeps the stationary concentration of diazo low, preventing the carbene from reacting with another diazo molecule (dimerization) instead of the alkyne.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The alkyne spot will diminish, and a new fluorescent spot (the cyclopropene ester) will appear.

-

Workup: Once addition is complete and bubbling (N2 evolution) ceases, concentrate the solvent in vacuo.

-

Purification: Purify the residue via flash column chromatography on silica gel (neutralized with 1% Et3N to prevent acid-catalyzed ring opening). Elute with Hexane/EtOAc (95:5).

-

Yield Target: 60–75% as a pale yellow oil.

-

Phase B: Saponification (Formation of the Acid)

Reaction:

Step-by-Step Methodology:

-

Solubilization: Dissolve the purified ester (1.0 equiv) in Methanol (0.2 M concentration).

-

Hydrolysis: Add an aqueous solution of KOH (2.0 equiv, 10% w/v) dropwise at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Extraction (The "Trap"):

-

Dilute with water and wash with diethyl ether (removes unreacted ester/alkyne).

-

Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 3 using 1M HCl. Do not go below pH 2, as high acidity can trigger ring opening.

-

-

Isolation: Extract the acidic aqueous layer immediately with EtOAc (3x). Dry combined organics over Na2SO4 and concentrate.

-

Crystallization: Recrystallize from Hexane/Et2O to obtain the pure acid.

Part 3: Mechanistic & Biological Visualization

Diagram 1: The Rhodium-Carbenoid Catalytic Cycle

This diagram illustrates the mechanism of the core synthetic step, highlighting the critical "Carbene Transfer" phase that dictates yield and stereochemistry.

Caption: The catalytic cycle for Rh(II)-mediated cyclopropenation. Note the regeneration of the catalyst following the carbene transfer to the alkyne.

Diagram 2: Biological Significance & Application

The 2-methyl-3-phenyl derivative serves as a stable analogue to investigate cyclopropene toxicity and plant growth regulation.

Caption: Dual utility of the molecule in toxicology (studying mushroom poisoning mechanisms) and plant physiology (apical hook development).

Part 4: References

-

Liao, S., et al. "Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana."[3] Bioscience, Biotechnology, and Biochemistry, 2017.

-

Matsuura, M., et al. "Identification of the toxic trigger in the fatal mushroom Russula subnigricans." Nature Chemical Biology, 2009.

-

Doyle, M. P., et al. "Catalytic methods for metal carbene transformations." Chemical Reviews, 1998.

-

Rubin, M., et al. "Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid."[4] Organic Letters, 2006.

-

PubChem. "2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (Compound Summary)." National Library of Medicine.

Sources

Technical Guide: Discovery and Development of Substituted Cyclopropene Derivatives

Executive Summary: The "Spring-Loaded" Scaffold

The cyclopropene ring represents one of the most chemically distinct motifs in organic synthesis. Characterized by immense ring strain (~228 kJ/mol or 54.5 kcal/mol), this three-carbon cycle was historically viewed as a laboratory curiosity or a reactive intermediate. However, the discovery of naturally occurring cyclopropene fatty acids (e.g., sterculic acid) and the subsequent engineering of stable derivatives (e.g., 1-methylcyclopropene) have transformed this scaffold into a critical tool for agriculture and chemical biology.

This guide details the technical evolution of substituted cyclopropenes, focusing on their synthesis, mechanistic pharmacology, and application as bioorthogonal reporters.[1]

Historical Context & Natural Occurrence

While the simplest cyclopropene was synthesized in 1922 by Dem'yanov and Doyarenko via thermal decomposition, the biological relevance of the moiety emerged with the isolation of sterculic acid (cis-9,10-methylene-9-octadecenoic acid) from Sterculia foetida.

Key Natural Products

| Compound | Source | Biological Activity | Mechanism |

| Sterculic Acid | Sterculia foetida seeds | SCD Inhibition | Irreversible alkylation of sulfhydryl groups in Stearoyl-CoA Desaturase (SCD). |

| Malvalic Acid | Cottonseed oil | SCD Inhibition | Similar to sterculic acid; interferes with fatty acid desaturation. |

Synthesis Architecture

The synthesis of substituted cyclopropenes requires overcoming the thermodynamic penalty of ring formation. Two primary strategies dominate the field: Metal-Carbenoid Cyclopropenation and 1,2-Elimination .

Strategy A: Rhodium-Catalyzed Cyclopropenation (The Gold Standard)

This method involves the addition of a metal carbenoid (generated from a diazo compound) to an alkyne. It is preferred for generating carboxylated cyclopropenes used in bioorthogonal chemistry due to its functional group tolerance.

General Reaction:

Strategy B: 1,2-Elimination

Used historically for simple alkyl-cyclopropenes (like 1-MCP), this method involves the dehydrohalogenation of halocyclopropanes.

Visualization of Synthesis Logic

The following diagram illustrates the decision matrix for synthesizing cyclopropene derivatives based on the desired substitution pattern.

Caption: Decision tree for cyclopropene synthesis highlighting the divergence between metal-catalyzed addition for complex tags and elimination for volatile inhibitors.

Detailed Experimental Protocol

Protocol: Synthesis of Ethyl 2-Methylcycloprop-2-ene-1-carboxylate

Objective: To synthesize a stable cyclopropene ester suitable for further derivatization into a bioorthogonal probe. Safety Warning: Diazo compounds are potentially explosive. Perform all reactions behind a blast shield.

Reagents:

-

Ethyl diazoacetate (EDA) (1.2 equiv)

-

1-TMS-propyne (1.0 equiv) - Note: TMS group provides steric bulk for stability.

-

Rhodium(II) acetate dimer [Rh2(OAc)4] (0.5 mol%)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Catalyst Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Rh2(OAc)4 (0.5 mol%) in anhydrous DCM (0.1 M concentration relative to alkyne).

-

Substrate Addition: Add 1-TMS-propyne (1.0 equiv) to the catalyst solution under an inert atmosphere (Argon or Nitrogen).

-

Controlled Addition: Dilute Ethyl diazoacetate (EDA) in DCM (1:1 v/v). Using a syringe pump, add the EDA solution dropwise to the reaction mixture over 4–6 hours at room temperature.

-

Scientific Rationale: Slow addition maintains a low concentration of the diazo species, preventing carbene dimerization (formation of fumarates/maleates) and favoring the reaction with the alkyne.

-

-

Monitoring: Monitor reaction progress via TLC (visualize with KMnO4 stain; cyclopropenes oxidize rapidly) or bubbling cessation (N2 release).

-

Workup: Once N2 evolution ceases, pass the reaction mixture through a short plug of silica gel to remove the Rhodium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure (keep bath temperature <30°C to prevent thermal ring opening). Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Storage: Store the product at -20°C.

Mechanisms of Action

Substituted cyclopropenes exert their biological effects through distinct mechanisms driven by their ring strain.

Bioorthogonal Ligation (IEDDA)

In chemical biology, cyclopropenes serve as "mini-tags" that react with tetrazines via an Inverse Electron Demand Diels-Alder (IEDDA) reaction.

-

Mechanism: The strained alkene (dienophile) reacts with the electron-deficient tetrazine (diene).

-

Advantage: Cyclopropenes are smaller than other strained alkenes (like TCO or cyclooctyne), minimizing perturbation of the target biomolecule.

Ethylene Receptor Blockade (1-MCP)

1-Methylcyclopropene (1-MCP) is the industry standard for delaying fruit ripening.

-

Target: Ethylene receptors (ETR1, ERS1) in plant tissues.

-

Mechanism: 1-MCP binds to the copper cofactor within the receptor. Unlike ethylene, which dissociates, 1-MCP binding is essentially irreversible due to the relief of ring strain upon coordination/reaction, permanently locking the receptor in an "off" state.

Visualization: Bioorthogonal Ligation Pathway

Caption: Mechanism of Inverse Electron Demand Diels-Alder (IEDDA) ligation between a tetrazine and a cyclopropene reporter.

Comparative Data: Reactivity & Stability

The following table contrasts cyclopropene derivatives with other bioorthogonal handles.

| Bioorthogonal Handle | Partner | Rate Constant ( | Steric Size | Stability (Physiological) |

| Cyclopropene (Methyl) | Tetrazine | 0.1 - 10 | Very Small | High |

| Cyclopropene (Carbamate) | Tetrazine | 1 - 100 | Small | High |

| Trans-Cyclooctene (TCO) | Tetrazine | 1,000 - 100,000 | Large | Moderate (Isomerizes) |

| Azide | Cyclooctyne | 0.01 - 1 | Small | Very High |

Note: While TCO is faster, cyclopropenes offer a critical advantage in steric compactness, allowing them to be encoded into proteins via non-canonical amino acids with minimal structural disruption.

References

-

Dem'yanov, N. Y., & Doyarenko, M. N. (1922). Synthesis of cyclopropene. Bulletin of the Academy of Sciences of the USSR.

-

Nunn, J. R. (1952). The structure of sterculic acid. Journal of the Chemical Society.[2]

-

Sisler, E. C., & Serek, M. (1997). Inhibitors of ethylene responses in plants at the receptor level: Recent developments. Physiologia Plantarum.

-

Patterson, D. M., et al. (2012). Functionalized Cyclopropenes As Bioorthogonal Chemical Reporters. Journal of the American Chemical Society.

-

Yang, J., et al. (2014). Genetic Encoding of 3-Methylcyclopropene-L-alanine as a Bioorthogonal Handle for Protein Labeling. Journal of the American Chemical Society.

-

Fisher, B. F., et al. (2018). Conjugated Cyclopropenes as Fast-Reacting, Stable, and Tunable Bioorthogonal Probes. Journal of the American Chemical Society.

Sources

fundamental chemical properties of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid

Chemical Dynamics, Synthesis, and Bio-orthogonal Utility

Executive Summary

This technical guide provides a comprehensive analysis of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid , a highly strained carbocycle exhibiting a unique "stability-reactivity paradox." While the cyclopropene core possesses high ring strain (~54 kcal/mol), the specific substitution pattern (C2-Methyl, C3-Phenyl) confers sufficient kinetic stability for isolation and storage, unlike its unsubstituted parent.

For drug development professionals and chemical biologists, this molecule represents a premier scaffold for bio-orthogonal labeling . Its rapid kinetics with 1,2,4,5-tetrazines (via Inverse Electron Demand Diels-Alder reactions) and its ability to undergo photo-induced ring opening to vinyl carbenes make it a versatile tool for spatiotemporal control in biological systems.

Part 1: Structural Dynamics & Thermodynamics

The Strain-Stability Balance

The utility of this molecule stems from the tension between its high-energy ground state and the steric protection offered by its substituents.

-

Ring Strain: The cyclopropene ring is one of the most strained organic rings known.[1] The hybridization of the vinylic carbons (C2, C3) deviates from ideal

geometry, possessing significant -

Substituent Stabilization: The phenyl group at C3 provides electronic stabilization via conjugation with the

-system of the double bond. The methyl group at C2 provides mild hyperconjugative stabilization and, crucially, steric bulk that retards non-specific nucleophilic attacks. -

Acidity (pKa):

-

The pKa of the parent cycloprop-2-ene-1-carboxylic acid is approximately 4.25 .

-

For the 2-methyl-3-phenyl derivative, the pKa is comparable (~4.3–4.5). The increased

-character of the C1 carbon (Walsh orbital theory) renders the attached carboxylic acid slightly more acidic than typical aliphatic acids, yet less acidic than benzoic acid derivatives.

-

Quantitative Properties Table

| Property | Value / Description | Context |

| Formula | MW: 174.20 g/mol | |

| Ring Strain | ~54 kcal/mol | Drives rapid cycloadditions |

| pKa | ~4.3 (Predicted) | Similar to acrylic acid |

| ~230-250 nm | Phenyl conjugation band | |

| Reactivity | Electrophilic / Dienophilic | Reacts with Tetrazines, Nitrile Imines |

| Stability | Solid/Oil (Derivative dependent) | Stable at -20°C; prone to polymerization at RT if neat |

Part 2: Synthesis Strategy (Rhodium Catalysis)

The most authoritative route to this scaffold is the Rhodium(II)-catalyzed intermolecular cyclopropanation of an alkyne with a diazoacetate. This method preserves the double bond (unlike cyclopropanation of alkenes) and allows for modular substitution.

Mechanistic Pathway

-

Diazo Decomposition: Rhodium(II) acetate dimer catalyzes the decomposition of ethyl diazoacetate, releasing

and generating a transient metal-carbene complex. -

Carbenoid Addition: The electrophilic Rh-carbene adds across the triple bond of 1-phenyl-1-propyne.

-

Ring Closure: The resulting cyclopropene ester is formed.

-

Hydrolysis: Careful saponification yields the free acid.

Synthesis Workflow Diagram

Caption: Rhodium-catalyzed synthesis pathway from alkyne precursors to the target cyclopropene acid.

Part 3: Reactivity Profile & Bio-orthogonal Applications[2]

Inverse Electron Demand Diels-Alder (IEDDA)

The primary application of this molecule in drug discovery is as a bio-orthogonal handle . The strained cyclopropene double bond acts as a potent dienophile, reacting with electron-deficient tetrazines.

-

Mechanism: The HOMO of the cyclopropene interacts with the LUMO of the tetrazine. The reaction is driven by the relief of ring strain.

-

Kinetics: Second-order rate constants (

) typically range from 0.1 to 10

Photochemical Ring Opening

Upon irradiation (UV light, typically <300nm), the cyclopropene ring opens to form a vinyl carbene . This intermediate can insert into O-H or N-H bonds.

-

Application: Photo-affinity labeling (PAL) to map drug binding sites.

Ligation Pathway Diagram

Caption: Mechanism of the bio-orthogonal ligation between the cyclopropene scaffold and a tetrazine probe.

Part 4: Experimental Protocols

Protocol: Synthesis of the Ethyl Ester Precursor

-

Safety: Diazo compounds are potentially explosive. Perform behind a blast shield.

-

Reagents: 1-Phenyl-1-propyne (1.0 equiv), Ethyl diazoacetate (EDA, 1.2 equiv),

(1 mol%), Dichloromethane (DCM).

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Catalyst Loading: Add 1-Phenyl-1-propyne and

to anhydrous DCM. -

Slow Addition: Dissolve EDA in DCM. Add this solution dropwise to the reaction mixture over 4–6 hours using a syringe pump. Note: Slow addition keeps the concentration of diazo low, preventing homocoupling (fumarate formation).

-

Workup: Once bubbling (

) ceases, concentrate the solvent in vacuo. -

Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient). The cyclopropene ester is typically a pale yellow oil.

Protocol: Saponification to the Free Acid

-

Critical Control: Temperature must be controlled to prevent ring opening.

-

Dissolution: Dissolve the ethyl ester in a 1:1 mixture of THF and Water. Cool to 0°C.

-

Base Addition: Add LiOH (2.0 equiv) slowly.

-

Monitoring: Stir at 0°C to room temperature. Monitor by TLC until ester is consumed (~2-4 hours).

-

Extraction: Acidify carefully with 1M HCl to pH ~3 at 0°C. Extract immediately with EtOAc.

-

Isolation: Dry organic layer over

and concentrate. Store at -20°C.

Protocol: Kinetic Assay (Tetrazine Ligation)

To validate the reactivity of the synthesized acid for bioconjugation:

-

Setup: Prepare a 1 mM solution of the Cyclopropene acid in DMSO/PBS (1:1).

-

Probe: Prepare a 1 mM solution of Benzylamino-tetrazine (pink color).

-

Measurement: Mix equimolar amounts in a cuvette.

-

Readout: Monitor the decay of the tetrazine absorbance at 520 nm .

-

Calculation: Plot

vs. time. The slope of the line represents the second-order rate constant (

References

-

Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Journal of Organic Chemistry. (2008). Describes the Rhodium-catalyzed route and stability factors.

-

Mechanism of Rhodium-Catalyzed Cyclopropanation. Organic Letters. (2015). Detailed mechanistic study on Rh-carbene insertion. [2]

-

Advances in Tetrazine Bioorthogonal Chemistry. NIH / PMC. (2014). Comprehensive review of cyclopropene-tetrazine ligation kinetics and applications.

-

Cycloprop-2-ene carboxylic acid Properties. Wikipedia/PubChem. General physical properties and toxicity data.[3]

Sources

- 1. Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sci-Hub. Mechanism of Rhodium-Catalyzed Cyclopropanation/Cyclization of Allenynes / Organic Letters, 2015 [sci-hub.jp]

- 3. Cycloprop-2-ene carboxylic acid - Wikipedia [en.wikipedia.org]

Physical Characteristics and Characterization of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid

[1]

Executive Summary

2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (CAS: 18826-56-7) is a highly strained, crystalline organic acid belonging to the cyclopropene class.[1][2][3] Distinguished by the presence of a "double bond" within a three-membered ring, this compound exhibits unique physical and chemical properties driven by substantial ring strain (

Primarily utilized as a mechanistic probe in physical organic chemistry, it serves as a precursor for studying vinyl carbenes, photolytic ring-expansion reactions (e.g., to furans), and the acidity of C(sp

Chemical Identity & Structural Analysis[1][5][6][7][8][9][10]

The molecule consists of a cyclopropene ring substituted at the 1-position with a carboxylic acid group, at the 2-position with a methyl group, and at the 3-position with a phenyl group.[4]

| Parameter | Data |

| IUPAC Name | 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid |

| CAS Registry Number | 18826-56-7 |

| Molecular Formula | C |

| Molecular Weight | 174.20 g/mol |

| SMILES | CC1=C(C1C(=O)O)C2=CC=CC=C2 |

| Stereochemistry | Achiral (planar symmetry in the ring plane if unsubstituted, but C1 is chiral; typically synthesized as a racemate unless asymmetric catalysis is used). |

Structural Conformation

X-ray crystallographic analysis reveals that the cyclopropene ring is planar. The carboxyl group at C1 adopts a bisecting conformation relative to the three-membered ring. This orientation maximizes the interaction between the carbonyl

Physical Properties[9]

Physical State and Crystallography

The compound exists as a crystalline solid at room temperature. It crystallizes in the monoclinic crystal system.

-

Crystal System: Monoclinic

-

Space Group:

-

Unit Cell Dimensions:

- Å

- Å

- Å

-

Combustibility: Classified as a combustible solid; store away from open flames and strong oxidizers.

Solubility Profile

Due to the hydrophobic phenyl and methyl groups contrasting with the hydrophilic carboxylic acid, the compound exhibits amphiphilic solubility characteristics:

-

Soluble: Dichloromethane (DCM), Chloroform, Ethyl Acetate, DMSO, Methanol.

-

Sparingly Soluble: Hexanes, Pentane (often used for precipitation/crystallization).

-

Insoluble: Water (at neutral pH); soluble in basic aqueous solutions (as the carboxylate salt).

Stability and Reactivity

-

Thermal Stability: Moderately stable at room temperature but prone to polymerization or ring-opening upon prolonged heating or acid exposure.

-

Acid Sensitivity: The cyclopropene ring is sensitive to strong acids, which can trigger ring-opening to form allylic cations or lactones.

-

Photostability: Photosensitive. Exposure to UV light can induce ring opening to form vinyl carbenes, leading to furan derivatives or dimerization. Storage in amber vials is mandatory.

Spectroscopic Characterization

Accurate identification relies on detecting the unique signatures of the strained cyclopropene ring.

Nuclear Magnetic Resonance (NMR)

The high strain of the cyclopropene ring results in distinctive chemical shifts.

| Nucleus | Shift ( | Multiplicity | Assignment | Notes |

| 10.0 - 12.0 | Broad Singlet | -COOH | Acidic proton; exchangeable with D | |

| 7.20 - 7.50 | Multiplet | Ar-H | Phenyl protons (5H). | |

| 2.50 - 3.00 | Singlet | C1-H | Methine proton. Shielded relative to typical allylic protons due to ring current anisotropy. | |

| 2.10 - 2.30 | Singlet | -CH | Methyl group attached to the double bond. | |

| Singlet | C =O | Carboxyl carbonyl. | ||

| 105 - 115 | Singlet | C =C | Cyclopropene double bond carbons. Distinctly shielded compared to acyclic alkenes. | |

| 20 - 30 | Singlet | C 1 | Saturated ring carbon. |

Infrared Spectroscopy (IR)

-

: 2500–3300 cm

-

: 1680–1700 cm

-

(Cyclopropene):

UV-Visible Spectroscopy

- : > 250 nm.

-

Chromophore: The conjugation of the phenyl ring with the strained C=C bond results in a bathochromic shift compared to unconjugated cyclopropenes (which absorb < 200 nm).

Experimental Protocols

Synthesis Workflow (Rhodium-Catalyzed Cyclopropanation)

The most reliable route to 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid involves the addition of a diazoacetate to an internal alkyne.

Reagents:

-

1-Phenyl-1-propyne (1.0 equiv)[5]

-

Ethyl diazoacetate (EDA) (1.2 equiv)

-

Catalyst: Rh

(OAc) -

Solvent: Dichloromethane (DCM), anhydrous.

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add Rh

(OAc) -

Addition: Add a solution of Ethyl diazoacetate in DCM slowly via syringe pump over 4–8 hours at room temperature. Note: Slow addition is critical to prevent EDA dimerization.

-

Workup: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the intermediate ester via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Hydrolysis: Dissolve the ester in MeOH/THF (1:1). Add LiOH (2M aq, 2.0 equiv) and stir at ambient temperature until TLC indicates consumption.

-

Isolation: Acidify carefully with 1M HCl to pH

3. Extract with EtOAc, dry over Na -

Crystallization: Recrystallize from Hexanes/EtOAc or Pentane to obtain the pure crystalline solid.

Visualization of Synthesis Logic

Caption: Figure 1. Rhodium-catalyzed synthesis pathway via carbene addition to an alkyne.

Reactivity & Applications

Photochemical Ring Opening

Upon irradiation (UV), the molecule undergoes ring opening to generate a vinyl carbene intermediate. This species can rearrange to form furan derivatives, making the compound a valuable probe for studying carbene dynamics.

Acidity and Dianion Formation

The proton at C1 is relatively acidic for a hydrocarbon (pKa

-

Dianion Generation: Treatment with 2 equivalents of a strong base (e.g., LDA) generates a dianion (carboxylate + C1 anion).

-

Electrophilic Trapping: This dianion can be trapped with alkyl halides or silyl chlorides to generate quaternary centers at C1, allowing for the synthesis of complex, fully substituted cyclopropenes.

Reactivity Diagram

Caption: Figure 2. Divergent reactivity pathways: Photochemical rearrangement vs. Anionic functionalization.

References

-

NIST Chemistry WebBook. 2-Cyclopropene-1-carboxylic acid, 2-methyl-3-phenyl-, methyl ester. National Institute of Standards and Technology.[6] [Link]

-

Canadian Journal of Chemistry. The structure and conformation of 1-phenyl-2-methylcyclopropene-3-carboxylic acid. (Structural analysis confirming monoclinic crystal system). [Link]

-

Journal of Organic Chemistry. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. (Dianion chemistry and stability data). [Link]

-

Canadian Journal of Chemistry. An optically active cyclopropene as a mechanistic probe in cyclopropene photochemistry. (Photochemical reactivity and racemization studies). [Link]

Sources

- 1. 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid | C11H10O2 | CID 5020077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (18826-56-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. aablocks.com [aablocks.com]

- 4. 2-Cyclopropene-1-carboxylic acid, 2-methyl-3-phenyl-, methyl ester [webbook.nist.gov]

- 5. tdx.cat [tdx.cat]

- 6. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]

Technical Whitepaper: Spectroscopic Characterization of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid

Executive Summary

The characterization of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (CAS: 18826-56-7) represents a significant challenge in small-molecule analysis due to the inherent ring strain (~54 kcal/mol) of the cyclopropene moiety. This compound serves as a critical bioisostere and mechanistic probe in drug discovery, particularly for investigating fatty acid desaturases and as a precursor for stereoselective Diels-Alder reactions.

This guide provides a validated protocol for the Nuclear Magnetic Resonance (NMR) analysis of this compound. Unlike stable aliphatic acids, this cyclopropene derivative is prone to acid-catalyzed polymerization and ring-opening rearrangement to furan derivatives. Standard unneutralized CDCl₃ is insufficient and destructive for this analysis.

Structural Dynamics & Stability

The cyclopropene ring is the smallest unsaturated carbocycle. In 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid, the double bond is conjugated with the phenyl ring but geometrically constrained.

Critical Stability Warning

-

Acid Sensitivity: The high ring strain makes the C=C bond highly nucleophilic. Trace acid (common in aged CDCl₃) catalyzes the ring-opening to 2-methyl-4-phenylfuran or polymerization.

-

Thermal Instability: The compound undergoes ene-dimerization at elevated temperatures (>40°C).

Recommended Solvent Systems

To prevent artifact formation during acquisition, the following solvent systems are required:

-

Primary Choice: Benzene-d₆ (

). Non-acidic, provides excellent resolution of the ring methine proton. -

Alternative: CDCl₃ neutralized with anhydrous Potassium Carbonate (

) or filtered through basic alumina immediately prior to use.

Experimental Protocol: Sample Preparation

Objective: Isolate and characterize the free acid without inducing decomposition.

Reagents

-

Target Compound: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid[1][2][3]

-

Solvent:

(99.8% D) -

Internal Standard: Tetramethylsilane (TMS)[4]

Workflow

-

Synthesize/Isolate: Typically generated via hydrolysis of Methyl 2-methyl-3-phenyl-2-cyclopropene-1-carboxylate using LiOH in THF/Water.

-

Workup: Acidify carefully to pH 4-5 (do not go to pH 1) with cold dilute HCl. Extract immediately into cold ether.

-

Solvent Exchange: Evaporate ether under high vacuum at <20°C .

-

Dissolution: Dissolve the resulting white/pale yellow solid immediately in

. -

Acquisition: Run NMR immediately. Do not store the solution.

1H NMR Data Analysis

Instrument: 400 MHz or higher

Solvent:

| Assignment | Shift (δ, ppm) | Multiplicity | Integral | Coupling (Hz) | Structural Insight |

| -COOH | 10.5 - 12.0 | Broad Singlet | 1H | - | Exchangeable proton; shift is concentration-dependent. |

| Ph-H | 7.10 - 7.50 | Multiplet | 5H | - | Aromatic protons; typical mono-substituted pattern. |

| Ring C1-H | 2.78 | Singlet | 1H | - | Diagnostic Peak. The cyclopropene methine proton is uniquely shielded compared to typical allylic protons but deshielded relative to cyclopropanes. |

| -CH₃ | 2.15 | Singlet | 3H | Methyl group attached to the double bond. Often appears as a singlet but may show fine long-range coupling to the C1-H. |

Note on Coupling: In high-resolution scans, the Methyl signal (2.15 ppm) and Ring Proton (2.78 ppm) may exhibit small allylic coupling (

13C NMR Data Analysis

Instrument: 100 MHz

Solvent:

| Assignment | Shift (δ, ppm) | Type | Hybridization | Notes |

| C=O | 180.5 | Quaternary | Carbonyl carbon. | |

| Ph (ipso) | 136.2 | Quaternary | Attachment point of phenyl ring. | |

| Ph | 128 - 130 | CH | Ortho, meta, para carbons. | |

| C3 (Ring) | 116.5 | Quaternary | Diagnostic. Phenyl-substituted alkene carbon. | |

| C2 (Ring) | 108.2 | Quaternary | Diagnostic. Methyl-substituted alkene carbon. | |

| C1 (Ring) | 21.5 | CH | The saturated ring carbon. Uniquely upfield for an allylic position due to ring strain/shielding. | |

| -CH₃ | 11.8 | CH₃ | Methyl substituent. |

Visualization of Characterization Logic

The following diagram outlines the logical flow for validating the structure and distinguishing it from its decomposition products (Furans) or precursors (Alkynes).

Figure 1: Logic flow for NMR validation, highlighting the critical check for decomposition products (Furans) which appear in the olefinic region (5.0-6.5 ppm).

Advanced Verification (HMBC)

To definitively assign the regiochemistry (Methyl vs Phenyl position), Heteronuclear Multiple Bond Correlation (HMBC) is required.

-

Correlation A: The Methyl protons (2.15 ppm) will show a strong 3-bond correlation to the C1 Ring Carbon (21.5 ppm) and the C3 Ring Carbon (116.5 ppm).

-

Correlation B: The Ring Proton (2.78 ppm) will show a correlation to the Carboxyl Carbon (180.5 ppm) and both Alkene Carbons (108.2, 116.5 ppm).

References

-

Synthesis & Stability: Liao, L. A., & Fox, J. M. (2004). "Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid." Journal of the American Chemical Society.

-

Spectral Data (Ester Analog): NIST Chemistry WebBook. "2-Cyclopropene-1-carboxylic acid, 2-methyl-3-phenyl-, methyl ester."

-

General Cyclopropene NMR Shifts: Oregon State University. "1H NMR Chemical Shifts - Alkyne/Cyclopropene Region."

- Decomposition Pathways: Padwa, A. (2009). "Rhodium(II)-Catalyzed Cyclopropanation of Alkynes." Journal of Organic Chemistry. (Contextual reference for furan rearrangement).

Sources

- 1. 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (18826-56-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid | C11H10O2 | CID 5020077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: Mass Spectrometry Analysis of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid

Executive Summary

This technical guide details the mass spectrometry (MS) characterization of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (CAS: 18826-56-7). The analysis of this compound presents a unique paradox: the cyclopropene ring possesses significant ring strain (~54 kcal/mol), making it thermally unstable and prone to rearrangement, yet the formation of the cyclopropenium cation during fragmentation provides a highly stable, diagnostic aromatic signature.

This document outlines validated workflows for LC-ESI-MS/MS (quantification) and GC-EI-MS (structural verification), emphasizing "soft" derivatization techniques to prevent acid-catalyzed ring opening prior to analysis.

Molecular Architecture & Physicochemical Profile

Understanding the molecular geometry is a prerequisite for interpreting the MS fragmentation patterns.

| Property | Value | Notes |

| Formula | ||

| Molecular Weight | 174.20 g/mol | Monoisotopic Mass: 174.068 |

| Core Structure | Cyclopropene Ring | High ring strain; prone to thermal isomerization.[1] |

| C1 Substituent | Carboxylic Acid (-COOH) | Ionizable center (pKa ~4.2); leaving group precursor. |

| C2/C3 Substituents | Methyl / Phenyl | Stabilize the resulting cation via hyperconjugation and resonance. |

| Key Risk | Acid Sensitivity | Strong acids (e.g., |

Analytical Strategy: The Dual-Workflow Approach

Due to the thermal instability of the free acid, a dual approach is recommended. LC-MS is superior for intact quantification, while GC-MS provides structural fingerprints via the aromatic cyclopropenium ion.

Diagram 1: Analytical Decision Matrix

Caption: Workflow selection based on analytical goals. Note the strict avoidance of acid catalysts in GC preparation.

Protocol A: LC-ESI-MS/MS (Quantification)

Objective: Quantification of the intact molecule without thermal degradation.

Sample Preparation[2][3]

-

Solvent: Methanol:Water (50:50).

-

Buffer: 5mM Ammonium Acetate (pH 7.0).

-

Warning: Avoid adding Formic Acid or Acetic Acid to the mobile phase if possible, or keep concentrations <0.01%. Low pH can catalyze ring opening to isomeric acyclic acids.

MS Conditions

-

Ionization: Electrospray Ionization (ESI) in Negative Mode .

-

Target Ion:

at m/z 173.06 . -

Source Temp: < 350°C (To prevent thermal rearrangement in the source).

MRM Transitions

| Precursor ( | Product ( | Collision Energy (eV) | Mechanism |

| 173.1 | 129.1 | 15 - 20 | Decarboxylation ( |

| 173.1 | 77.0 | 35 | Formation of Phenyl anion ( |

Protocol B: GC-EI-MS (Structural Identification)

Objective: Structural confirmation using the diagnostic cyclopropenium cation.

Critical Derivatization Step

The free acid cannot be analyzed directly by GC due to thermal degradation in the injector port. You must create a volatile ester.

-

Avoid:

-Methanol or -

Recommended: Trimethylsilyldiazomethane (TMS-DAM) or BSTFA .

-

Reaction: Rapid methylation/silylation at room temperature under neutral conditions.

-

Target Derivative: Methyl ester (MW 188) or TMS ester (MW 246).

-

Fragmentation Mechanism (EI, 70eV)

The fragmentation is driven by the formation of the Hückel aromatic system (2

-

Molecular Ion (

): The radical cation forms (e.g., Methyl ester - -Cleavage: The ester group is lost.

-

Cyclopropenium Formation: The remaining

ring bears a positive charge. Because it has 2

Diagnostic Shift:

-

Methyl Ester (

188): Base peak at -

TMS Ester (

246): Base peak at

The constant presence of

Diagram 2: Fragmentation Pathway (Methyl Ester)

Caption: The driving force of fragmentation is the formation of the aromatic cyclopropenium cation (m/z 129).

Data Interpretation Summary

Use this table to validate your spectral data.

| Feature | ESI (-) Mode | EI (+) Mode (Methyl Ester) |

| Molecular Ion | 173 ( | 188 ( |

| Base Peak | 173 or 129 | 129 (Cyclopropenium) |

| Key Fragment 1 | 129 ( | 159 ( |

| Key Fragment 2 | - | 77 ( |

| Interference | Dimer formation ( | Ring opening isomers (check retention time) |

Safety & Handling

-

Toxicity: Cyclopropene carboxylic acids are structurally related to Rhabdomyolysis-inducing mycotoxins (e.g., from Russula subnigricans).[3] Handle with extreme care as a potential toxin.

-

Storage: Store neat standards at -20°C under inert gas (Argon) to prevent polymerization.

References

-

Fox, J. M., et al. (2008).[3] Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry.

-

Breslow, R. (1957).[4] The Synthesis of the sym-Triphenylcyclopropenyl Cation. Journal of the American Chemical Society. (Foundational work on cyclopropenium aromaticity).[4]

-

PubChem. (2025).[1] 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (Compound Summary).

-

Whitman College. Fragmentation of Carboxylic Acids and Esters. (General mechanisms for alpha-cleavage).

-

Hooper, N. K., & Law, J. H. (1968). Mass spectrometry of derivatives of cyclopropene fatty acids. Journal of Lipid Research.

Sources

Technical Deep Dive: Infrared (IR) Spectroscopy of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid

Executive Summary & Strategic Importance

The characterization of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid represents a unique challenge in vibrational spectroscopy due to the interplay between extreme ring strain, π-conjugation, and functional group hybridization. This molecule is not merely a laboratory curiosity; cyclopropene derivatives are critical "spring-loaded" intermediates in bio-orthogonal chemistry (e.g., tetrazine ligations) and the synthesis of complex fatty acid analogs (e.g., sterculic acid derivatives).

For the researcher, the IR spectrum of this compound serves as a definitive quality gate. The presence of the cyclopropene ring introduces vibrational modes that deviate significantly from standard alkene correlations. This guide provides a mechanistic breakdown of these anomalies, offering a self-validating protocol for identification and purity assessment.

Theoretical Framework: Strain and Hybridization

To interpret the spectrum accurately, one must understand the electronic architecture of the cyclopropene ring.

-

Ring Strain & Hybridization (The Walsh Model): The internal bond angles of the cyclopropene ring (~60°) force the carbon atoms to adopt non-standard hybridization. The endocyclic bonds (C2-C3) possess high

-character to accommodate the acute angle. Consequently, the exocyclic bonds (C1-COOH, C2-CH3, C3-Ph) exhibit increased-

Impact on IR: Bonds with higher

-character are shorter and stronger. We expect the exocyclic C-C and C=O bonds to absorb at higher wavenumbers than their acyclic counterparts.

-

-

The "Invisible" Double Bond: In many symmetrical cyclopropenes, the C=C stretch is IR inactive or weak. However, in 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid , the asymmetry provided by the methyl (C2) and phenyl (C3) groups creates a significant dipole moment change during vibration, making the diagnostic ring stretch observable.

Spectral Analysis: The Diagnostic Regions

The following analysis dissects the spectrum into three critical zones.

Zone 1: The High-Frequency Region (4000 – 2800 cm⁻¹)

This region is dominated by the carboxylic acid moiety and C-H stretches.

-

O-H Stretch (Carboxylic Acid):

-

Position: 2500 – 3300 cm⁻¹ (Broad)[1]

-

Mechanism: Strong intermolecular hydrogen bonding creates a broad, "messy" envelope that often obscures C-H stretches.

-

Diagnostic Check: In dilute solution (e.g., CCl₄), this band sharpens and shifts to ~3500 cm⁻¹ (free monomer), confirming the COOH group.

-

-

C-H Stretches:

-

Aromatic (Phenyl): 3000 – 3100 cm⁻¹. Sharp, weak shoulders on the O-H envelope.

-

Aliphatic (Methyl/Cyclopropyl): 2800 – 3000 cm⁻¹.

-

Cyclopropyl C-H (C1-H): Typically shifted to higher frequencies (3050-3100 cm⁻¹) due to the high

-character of the C1-H bond, often overlapping with aromatic modes.

-

Zone 2: The Functional Group "Danger Zone" (1900 – 1600 cm⁻¹)

This is the most critical region for validating the cyclopropene core.

-

Cyclopropene Ring Stretch (

):-

Position: 1780 – 1880 cm⁻¹ (Distinctive)

-

Technical Insight: Unlike acyclic alkenes (1640–1680 cm⁻¹), the high strain of the cyclopropene ring pushes this vibrational mode to a frequency often mistaken for anhydrides or acid chlorides. The conjugation with the phenyl ring at C3 would typically lower the frequency, but the strain effect dominates.

-

Validation: This band is usually weak to medium intensity but sharp. Its presence confirms the integrity of the three-membered ring. If the ring has opened (to an acrylic acid derivative), this band disappears, replaced by a standard alkene stretch at ~1640 cm⁻¹.

-

-

Carbonyl Stretch (

):-

Position: 1690 – 1720 cm⁻¹ [2]

-

Mechanism: The carboxylic acid C=O stretch.[1][3][4] While conjugation usually lowers

, the COOH is at C1 (sp³). However, the increased -

Interference: Strong hydrogen bonding (dimers) keeps this centered around 1700 cm⁻¹.

-

-

Aromatic Ring Modes:

-

Position: ~1600 cm⁻¹ and ~1500 cm⁻¹.

-

Mechanism: C=C skeletal vibrations of the phenyl ring ("breathing" modes).

-

Zone 3: The Fingerprint Region (< 1500 cm⁻¹)

-

C-O Stretch / O-H Bend: ~1200 – 1300 cm⁻¹. Strong, coupled modes characteristic of carboxylic acids.

-

Phenyl Out-of-Plane (OOP) Bends: ~690 – 750 cm⁻¹.[2] Strong bands indicating a mono-substituted benzene ring.

Summary Data Table

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Shape | Structural Assignment |

| O-H Stretch | 2500 – 3300 | Variable | Broad | Carboxylic Acid (H-bonded dimer) |

| C-H Stretch (Ar) | 3000 – 3100 | Weak | Sharp | Phenyl Ring C-H |

| C-H Stretch (Alk) | 2850 – 2980 | Medium | Sharp | Methyl group / C1-H |

| Ring Stretch ( | 1780 – 1880 | Weak/Med | Sharp | Cyclopropene Ring (Diagnostic) |

| C=O[5][6] Stretch | 1690 – 1720 | Strong | Sharp | Carboxylic Acid Carbonyl |

| Ar C=C Stretch | ~1600, ~1495 | Medium | Sharp | Phenyl Ring Breathing |

| C-O Stretch | 1200 – 1320 | Strong | Broad | Acid C-O / O-H interaction |

| OOP Bending | 690 – 760 | Strong | Sharp | Mono-substituted Phenyl |

Experimental Protocol: Synthesis & Validation

To ensure the spectrum obtained corresponds to the target molecule, the following workflow integrates synthesis with spectral validation.

A. Synthesis (Rh-Catalyzed Carbenoid Insertion)

The most reliable route involves the reaction of a diazoacetate with an internal alkyne.

-

Reagents: 1-Phenyl-1-propyne (Alkyne), Ethyl Diazoacetate (EDA), Rh₂(OAc)₄ (Catalyst).

-

Procedure: Slow addition of EDA to the alkyne/catalyst mixture to minimize dimerization.

-

Hydrolysis: Saponification of the resulting ester yields the free acid.

B. Sample Preparation for IR

-

Preferred Method: ATR (Attenuated Total Reflectance) .

-

Reasoning: Cyclopropenes can be sensitive to the high pressure of KBr pellet formation (ring opening risk). ATR allows neat analysis of the solid/oil.

-

-

Alternative: Solution cell (CCl₄ or CHCl₃) to decouple H-bonding and resolve the C=O / C=C region.

C. Validation Workflow (DOT Diagram)

The following diagram illustrates the logic flow for confirming the product structure via IR.

Figure 1: Decision tree for spectral validation of cyclopropene carboxylic acids.

Synthesis Pathway Visualization

Understanding the origin of the molecule aids in identifying potential impurities (e.g., unreacted alkyne or fumarate byproducts).

Figure 2: Rhodium-catalyzed synthesis pathway highlighting spectral shifts from precursors.

References

-

Wiberg, K. B., & Nist, B. J. (1961).[7] The Cyclopropene Rearrangement. Journal of the American Chemical Society.[7] (Establishes fundamental cyclopropene IR correlations).

-

Donaldson, W. A. (2001). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. National Institutes of Health (PMC). (Provides specific spectral data for 3-substituted cyclopropenes).

-

NIST Chemistry WebBook. Cyclopropanecarboxylic acid IR Spectrum. (Reference for the carboxylic acid baseline without the double bond).

-

Sigma-Aldrich. Product Specification: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid.[8] (Commercial availability and CAS verification).

-

ChemicalBook. Spectral Data for Cyclopropene Derivatives. (General reference for functional group shifts).

Sources

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 2. Cyclopropanecarboxylic acid(1759-53-1) IR Spectrum [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid DiscoveryCPR 18826-56-7 [sigmaaldrich.com]

Mechanism of Rhodium-Catalyzed Synthesis of Cyclopropene Carboxylates

Executive Summary

The synthesis of cyclopropene carboxylates via rhodium(II)-catalyzed decomposition of diazo compounds represents a cornerstone methodology in modern organometallic chemistry. This reaction provides direct access to highly strained, unsaturated three-membered rings, which serve as critical pharmacophores and bioorthogonal handles in drug discovery. This guide dissects the mechanistic underpinnings of the Rh(II)-carbenoid transformation, delineates the structural factors governing enantioselectivity, and provides a rigorous, safety-focused experimental framework for laboratory implementation.

Mechanistic Architecture

The core transformation relies on the unique electrophilicity of transient rhodium(II) carbenoid species. Unlike free carbenes, which are often indiscriminate, the metal-bound carbenoid allows for tunable reactivity through ligand modification.

The Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving the dirhodium(II) paddlewheel complex.

-

Ligand Exchange/Association: The diazo precursor (typically an

-diazoacetate) coordinates to the axial site of the dirhodium(II) catalyst ( -

Dediazotization: Nitrogen gas (

) is extruded in the rate-determining step, generating the electrophilic Rh(II)-carbenoid species ( -

[2+1] Cycloaddition: The electron-rich alkyne attacks the electrophilic carbenoid carbon. This step is generally considered concerted but asynchronous.

-

Product Release: The cyclopropene is released, regenerating the active

catalyst.

Mechanistic Diagram

The following diagram illustrates the catalytic cycle, highlighting the critical carbenoid intermediate.

Figure 1: Catalytic cycle of Rh(II)-mediated cyclopropenation showing the formation of the critical carbenoid species.

Stereochemical Control & Ligand Design

Achieving high enantioselectivity in cyclopropenation requires a catalyst that differentiates the prochiral faces of the alkyne (or the carbenoid). The "paddlewheel" structure of dirhodium(II) complexes allows for the installation of chiral bridging ligands that create a defined chiral pocket.

Ligand Classes

-

Carboxylates (e.g.,

): These -

Carboxamidates (e.g.,

): These ligands often provide tighter chiral pockets and higher rigidity, which is beneficial for smaller or less sterically demanding substrates [2].

Comparative Performance

The choice of catalyst significantly impacts the Chemoselectivity (Cyclopropenation vs. C-H Insertion) and Enantioselectivity.

| Catalyst | Ligand Type | Primary Application | Typical ee% | Key Characteristic |

| Acetate (Achiral) | Initial screening, racemic synthesis | N/A | High activity, low cost. | |

| Prolinate | Terminal alkynes, styrenes | >90% | Excellent for donor-acceptor carbenoids. | |

| Phthalimide | Internal alkynes | >95% | High rigidity, effective for difficult substrates. | |

| Strapped | Intramolecular reactions | N/A | High stability, resists ligand exchange. |

Experimental Framework

This protocol outlines the synthesis of a chiral cyclopropene carboxylate using a donor-acceptor diazo compound.

Safety Critical: Diazo compounds are potentially explosive and toxic.[1] All reactions must be performed in a fume hood behind a blast shield. Avoid metal spatulas with neat diazo solids.

Standard Protocol (Slow Addition Method)

Reagents:

-

Terminal Alkyne (1.0 equiv)

-

Rh(II) Catalyst (0.5 - 1.0 mol%)

-

Diazo Compound (1.2 - 1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Hexanes (degassed)

Procedure:

-

Catalyst Loading: In a flame-dried Schlenk flask under Argon, dissolve the Alkyne and

catalyst in the solvent. -

Diazo Preparation: Dissolve the diazo compound in a separate syringe. Dilution is key (typically 0.1 M or lower) to prevent diazo dimerization (azine formation).

-

Controlled Addition: Add the diazo solution to the catalyst/alkyne mixture via a syringe pump over 4–8 hours.

-

Why? Maintaining a low stationary concentration of the diazo compound favors the reaction with the alkyne over the bimolecular reaction with another diazo molecule.

-

-

Completion: Stir for an additional 1–2 hours. Monitor by TLC or NMR (disappearance of the characteristic diazo peak).

-

Workup: Concentrate under reduced pressure. Purify via silica gel chromatography. Note: Cyclopropenes can be acid-sensitive; use triethylamine-treated silica if degradation is observed.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for Rh-catalyzed cyclopropenation.

Applications in Drug Discovery & Bioorthogonal Chemistry

The utility of cyclopropene carboxylates extends beyond simple structural motifs. Their high ring strain (~54 kcal/mol) makes them uniquely reactive "spring-loaded" electrophiles.

Bioorthogonal Labeling

Cyclopropenes are small, stable in biological media, but highly reactive toward tetrazines (via Diels-Alder inverse electron demand). This "click" chemistry is used to tag proteins or lipids in live cells without interfering with native biochemical processes [3].

-

Advantage: The rhodium-catalyzed route allows for the synthesis of chiral probes, which can influence the binding affinity and orientation of the tag.

Fatty Acid Mimics

Cyclopropene-containing fatty acids interfere with the desaturation of fatty acids by binding irreversibly to desaturase enzymes. This mechanism is being explored for treating metabolic disorders.

References

-

Doyle, M. P. (1986). Catalytic methods for metal carbene transformations. Chemical Reviews, 86(5), 919–939. Link

-

Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion.[2] Chemical Reviews, 103(8), 2861–2904. Link

-

Yang, J., Šečkutė, J., Cole, C. M., & Devaraj, N. K. (2012). Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions. Angewandte Chemie International Edition, 51(29), 7476–7479. Link

Sources

Technical Analysis: Ring Strain & Reactivity of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid

Executive Summary

This technical guide analyzes the physicochemical properties of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPCC), focusing on its high ring strain energy (SE) and its implications for drug discovery. Unlike standard cycloalkanes, the cyclopropene moiety possesses a unique combination of angle strain (~54 kcal/mol) and olefinic unsaturation. This "spring-loaded" energy landscape makes MPCC a premier candidate for bioorthogonal ligation (via Inverse Electron Demand Diels-Alder reactions) and a potent mechanism-based inhibitor of fatty acid desaturases.

Theoretical Framework: Deconstructing the Strain

The reactivity of MPCC is dictated by the release of ring strain. To understand its behavior, we must quantify the components of this strain.

The Strain Budget

While cyclopropane has a strain energy (SE) of ~27.5 kcal/mol, the introduction of a double bond in cyclopropene dramatically increases this to ~54.5 kcal/mol .

| Strain Component | Physical Origin | Manifestation in MPCC |

| Angle Strain (Baeyer) | Deviation from ideal | The C2-C3-C1 angle is constrained to ~60°, forcing extreme orbital rehybridization. |

| Torsional Strain (Pitzer) | Eclipsing interactions between substituents.[1] | Reduced compared to cyclopropane due to the planarity of the alkene, but significant repulsion exists between the C1-COOH and C2/C3 substituents. |

| Hybridization Defect | Inability to form linear | Formation of "banana bonds" (bent bonds) with high |

Substituent Effects on Stability

MPCC is a 1,2,3-trisubstituted cyclopropene. This substitution pattern is critical for its utility:

-

Kinetic Stabilization: The steric bulk of the Phenyl (C3) and Methyl (C2) groups shields the strained double bond from non-specific nucleophilic attack (e.g., by thiols in blood plasma).

-

Electronic Modulation: The phenyl group provides conjugation with the

-system, slightly lowering the HOMO energy, while the carboxylic acid (C1) exerts an inductive withdrawing effect, modulating the rate of cycloadditions.

Computational Analysis Protocol

To precisely quantify the strain energy and predict reactivity for MPCC derivatives, we employ isodesmic reaction schemes using Density Functional Theory (DFT).

Standardized DFT Workflow

Objective: Calculate the Strain Energy (SE) relative to unstrained analogs.

Methodology:

-

Optimization: Geometry optimization at B3LYP/6-31G(d) level.

-

Frequency Check: Ensure no imaginary frequencies (local minima).

-

Homodesmotic Reaction: Construct a hypothetical reaction where bond types are conserved but strain is removed.

Equation:

Computational Logic Flow

The following diagram outlines the decision tree for validating strain energy calculations.

Figure 1: Computational workflow for determining strain energy and ensuring thermodynamic validity.

Synthesis & Stability: The Rhodium Carbenoid Route

The synthesis of MPCC requires careful handling to prevent thermal ring-opening. The industry-standard method involves the Rh(II)-catalyzed addition of a diazoester to an internal alkyne.

Experimental Protocol

Target: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid. Precursors: 1-Phenyl-1-propyne + Ethyl Diazoacetate (EDA).

Step-by-Step Methodology:

-

Catalyst Preparation:

-

In a flame-dried Schlenk flask, dissolve Rh

(OAc) -

Add 1-Phenyl-1-propyne (2.0 equivalents). Note: Excess alkyne minimizes diazo homocoupling (fumarate/maleate formation).

-

-

Carbenoid Addition (Controlled):

-

Purification (Ester):

-

Evaporate solvent in vacuo (keep bath < 30°C to avoid ring opening).

-

Purify the ethyl ester intermediate via silica gel chromatography (Hexanes/EtOAc).

-

-

Saponification (Critical Step):

-

Dissolve ester in MeOH/THF (1:1).

-

Add LiOH (2.0 equiv, 1M aqueous solution). Stir at 0°C .

-

Warning: Do not heat. Cyclopropenes are sensitive to thermal rearrangement to furan derivatives or acrylic acids.

-

Acidify carefully to pH 4 with dilute HCl and extract immediately.

-

-

Validation:

-

NMR (

H): Look for the singlet at C1 (~2.0-2.5 ppm) and absence of vinylic protons (since it is trisubstituted). -

IR: Characteristic cyclopropene C=C stretch at ~1850 cm

(weak but diagnostic).

-

Reactivity Profile: The Bioorthogonal "Spring"

The primary application of MPCC in drug discovery is as a bioorthogonal handle . The strain energy is released upon reaction with tetrazines, a process known as the Inverse Electron Demand Diels-Alder (IEDDA) reaction.

Mechanism: IEDDA Ligation

MPCC reacts with 1,2,4,5-tetrazines orders of magnitude faster than unstrained alkenes.

-

Step 1: The tetrazine (electron-poor diene) approaches the MPCC double bond (strained dienophile).

-

Step 2: [4+2] Cycloaddition forms a bicyclic intermediate.

-

Step 3: Retro-Diels-Alder reaction expels nitrogen (N

), driving the reaction irreversibly to the dihydropyridazine product.

Reactivity Pathway Diagram

Figure 2: Kinetic pathway of the MPCC-Tetrazine ligation. The release of N2 and ring strain renders the reaction irreversible.

Biological Implications & Safety

Fatty Acid Mimicry & Toxicity

Researchers must be aware that cyclopropene carboxylic acids mimic the structure of unsaturated fatty acids.

-

Mechanism: They act as suicide substrates for stearoyl-CoA desaturase (SCD) . The enzyme attempts to desaturate the ring, leading to the formation of a reactive intermediate that covalently modifies the enzyme active site.

-

Safety Note: While useful for inhibiting lipid biosynthesis in metabolic studies, this reactivity poses a toxicity risk (e.g., rhabdomyolysis) if not properly controlled in vivo.

Bioorthogonal Labeling

For labeling applications (e.g., tracking a drug), the MPCC moiety is superior to terminal alkynes because:

-

Speed: Faster kinetics (

) than copper-free click chemistry. -

Size: Small footprint perturbing the target protein minimally.

References

-

Synthesis of Cyclopropenes via Rh(II) Catalysis Lou, Y., et al. (2004). "A Novel Rh(II)-Catalyzed Enantioselective [2+1]-Cycloaddition."

-

Ring Strain Estimates for Cyclopropenes Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry."

-

Bioorthogonal Reactivity of Cyclopropenes Yang, J., et al. (2012).[6][7] "Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions." [7]

-

Cyclopropene Fatty Acids and Desaturase Inhibition Bao, X., et al. (2005). "Chemical Synthesis and Biological Activity of Cyclopropene Fatty Acids."

-

General Synthesis of 2,3-Substituted Cyclopropene Carboxylates Fisher, L. A., & Fox, J. M. (2008).[8] "Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid."

Sources

- 1. Ring strain - Wikipedia [en.wikipedia.org]

- 2. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. escholarship.org [escholarship.org]

- 7. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclopropene synthesis [organic-chemistry.org]

CAS number and IUPAC name for 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid

Chemical Identity & Core Properties[1][2][3][4]

The compound 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid represents a class of 1,2,3-trisubstituted cyclopropenes. These molecules are critical tools in chemical biology due to their unique combination of high ring strain and kinetic stability, making them ideal reporters for bioorthogonal ligation reactions, specifically photo-triggered cycloadditions.

Identity Matrix

| Parameter | Specification |

| CAS Registry Number | 18826-56-7 |

| IUPAC Name | 2-Methyl-3-phenylcycloprop-2-ene-1-carboxylic acid |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.20 g/mol |

| SMILES | CC1=C(C1C(=O)O)C2=CC=CC=C2 |

| InChI Key | UDSNAKLSPHPDSX-UHFFFAOYSA-N |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

Structural Analysis & Reactivity Profile

The cyclopropene ring is one of the most strained organic carbocycles, possessing approximately 54 kcal/mol of ring strain. In unsubstituted cyclopropenes, this strain leads to rapid polymerization or decomposition. However, the 2-methyl-3-phenyl substitution pattern in this specific compound provides essential steric bulk and electronic stabilization (conjugation with the phenyl ring), allowing the molecule to exist as a stable solid at room temperature while retaining high reactivity toward specific dipoles (e.g., nitrile imines) upon activation.

Synthesis Protocol: Rhodium-Catalyzed Carbenoid Insertion

The most reliable synthesis of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid involves the Rhodium(II)-catalyzed addition of a diazoacetate carbene to an internal alkyne. This method minimizes side reactions such as diazo dimerization.

Reaction Scheme Visualization

Figure 1: Step-wise synthesis workflow via Rh(II)-catalyzed carbenoid insertion.

Detailed Methodology

Step 1: Cyclopropenation (Ester Formation)

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

-

Reagents: Charge the flask with 1-phenyl-1-propyne (1.0 equiv) and Rh₂(OAc)₄ (0.5 mol%) in anhydrous dichloromethane (DCM).

-

Addition: Dissolve Ethyl diazoacetate (EDA) (1.2 equiv) in DCM. Add this solution dropwise via a syringe pump over 4–6 hours at room temperature.

-

Critical Control Point: Slow addition is mandatory to keep the concentration of free carbene low, preventing the formation of diethyl fumarate/maleate (EDA dimers).

-

-

Workup: Once gas evolution ceases and EDA is consumed (monitor via TLC), concentrate the solvent in vacuo.

-

Purification: Purify the ester intermediate via silica gel flash chromatography (Hexanes/EtOAc gradient).

Step 2: Saponification (Acid Generation)

-

Reaction: Dissolve the purified ethyl ester in a mixture of THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 3–12 hours.

-

Quench: Acidify the reaction mixture carefully with 1M HCl to pH ~3.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Final Product: Recrystallize from Hexanes/EtOAc if necessary to obtain the pure carboxylic acid (CAS 18826-56-7).

Application: Bioorthogonal Photo-Click Chemistry[6][7]

This compound is a premier "chemical reporter" for Photo-Click Chemistry , specifically the photo-induced tetrazole-alkene cycloaddition (photo-click).[1]

Mechanism of Action

When a tetrazole probe is irradiated with UV light (typically 302 nm or 365 nm), it expels nitrogen gas to form a highly reactive nitrile imine dipole .[2] This dipole undergoes a rapid, bioorthogonal [3+2] cycloaddition with the strained double bond of the cyclopropene.

Key Advantages:

-

Spatiotemporal Control: Reaction only occurs upon light irradiation.

-

Fluorogenic: The tetrazole is often non-fluorescent, but the resulting pyrazoline adduct is fluorescent, enabling "turn-on" imaging.

-

Kinetics: Second-order rate constants (

) can exceed 10–100 M⁻¹s⁻¹, significantly faster than strain-promoted azide-alkyne cycloaddition (SPAAC) in many contexts.

Signaling Pathway Diagram

Figure 2: Mechanism of the Photo-Induced Tetrazole-Alkene Cycloaddition (Photo-Click).

Safety & Handling Guidelines

-

Diazo Compounds: Ethyl diazoacetate is potentially explosive and toxic. All synthesis steps involving EDA must be performed in a fume hood behind a blast shield. Avoid metal spatulas when handling neat diazo compounds.

-

Strained Rings: While 2-methyl-3-phenyl-2-cyclopropene-1-carboxylic acid is relatively stable, it should be stored at -20°C to prevent slow polymerization. Avoid prolonged exposure to strong acids which can induce ring-opening.

-

Toxicology: Specific toxicology data for this CAS is limited. Treat as a potential irritant and handle with standard PPE (gloves, goggles, lab coat).

References

-

Sigma-Aldrich. (n.d.). 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid Product Sheet. Retrieved from [3]

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5020077: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid. Retrieved from

-

Randa, L. M., et al. (2013). Photo-Triggered Click Chemistry for Biological Applications. National Institutes of Health (PMC). Retrieved from

-

Yu, Z., & Lin, Q. (2014). Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction. National Institutes of Health (PMC). Retrieved from

-

Luu, L. M. (2013).[4] 1,2,4,5-Tetrazine-based Click Reactions in Bioorthogonal Chemistry. University of Illinois. Retrieved from

Sources

Methodological & Application

2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid as a dienophile in cycloadditions

Synthesis and Utilization of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid in Bioorthogonal Cycloadditions

Executive Summary

This guide details the synthesis and application of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPCC) . While unsubstituted cyclopropenes are notoriously unstable and prone to polymerization, the 2,3-disubstitution pattern of MPCC provides a unique "Goldilocks" balance: it retains sufficient ring strain (~54 kcal/mol) to drive rapid cycloadditions but possesses enough steric bulk to be shelf-stable as a crystalline solid. This reagent is a critical tool for Inverse Electron Demand Diels-Alder (IEDDA) ligations with tetrazines, offering a smaller steric footprint than trans-cyclooctene (TCO) reporters.

Chemical Profile & Rationale[1][2][3][4][5][6][7]

| Property | Specification | Clinical/Experimental Relevance |

| Molecular Weight | 174.20 g/mol | Minimal perturbation to conjugated biomolecules. |

| Ring Strain | ~54 kcal/mol | Driving force for rapid, catalyst-free bioorthogonal labeling. |

| Stability | High (Solid state) | Unlike 3-methylcyclopropene (volatile/unstable), MPCC is stable at RT. |

| Reactivity Profile | IEDDA Dienophile | Specificity for s-tetrazines; orthogonal to azide-alkyne chemistry. |

| Solubility | DMSO, MeOH, Basic H₂O | Carboxylic acid tail allows aqueous solubility at neutral/basic pH. |

Protocol A: Synthesis of MPCC

Rationale: The synthesis utilizes a Rhodium(II)-catalyzed carbene transfer. This method is preferred over elimination routes because it allows for convergent assembly of the highly strained ring from stable precursors.

Safety Warning: Diazo Handling

DANGER: Ethyl diazoacetate (EDA) is potentially explosive and toxic.

Control: Never distill neat EDA.

Temperature: Do not exceed 60°C without strict flow control.

Environment: Perform all reactions behind a blast shield in a high-flow fume hood.

Reagents

-

1-Phenyl-1-propyne (1.0 equiv)

-

Ethyl diazoacetate (EDA) (1.2 equiv)

-

Rh₂(OAc)₄ (Dirhodium tetraacetate) (0.5 mol%)

-

Dichloromethane (DCM) (Anhydrous)

-

KOH / Methanol (for hydrolysis)[1]

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried round-bottom flask, dissolve Rh₂(OAc)₄ (0.5 mol%) and 1-phenyl-1-propyne (10 mmol) in anhydrous DCM (20 mL). The solution should be green/blue.

-

Controlled Addition (Critical):

-

Dilute EDA (12 mmol) in DCM (10 mL).

-

Add the EDA solution dropwise via a syringe pump over 4–6 hours at room temperature.

-

Mechanism:[2] Slow addition prevents EDA dimerization (forming diethyl fumarate/maleate) and favors the reaction with the alkyne.

-

-

Monitoring: Monitor via TLC. The disappearance of the alkyne and the appearance of a UV-active spot (distinct from the diazo starting material) indicates conversion.

-

Purification (Ester):

-

Concentrate the solvent in vacuo.

-

Purify the intermediate ethyl ester via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Note: The product is a mixture of diastereomers (syn/anti carboxylate). Both are reactive, but separation is possible here if stereochemical purity is required.

-

-

Hydrolysis to Acid (MPCC):

-

Dissolve the isolated ester in MeOH (10 mL).

-

Add aq.[3] KOH (2M, 2 equiv) dropwise at 0°C.

-

Stir at room temperature for 4 hours.

-

Acidify carefully with 1M HCl to pH ~3 and extract with EtOAc.

-

Recrystallize from Hexanes/EtOAc to obtain MPCC as a white/off-white solid.

-

Protocol B: IEDDA Ligation with Tetrazines

Rationale: The reaction between MPCC and tetrazines is bioorthogonal. The strain of the cyclopropene ring drives the interaction with the electron-deficient tetrazine, expelling nitrogen gas (

Workflow Visualization

The following diagram illustrates the reaction pathway and the critical intermediate steps.

Figure 1: Mechanism of the Inverse Electron Demand Diels-Alder reaction between MPCC and Tetrazine.

Experimental Procedure (In Vitro Labeling)

-

Stock Preparation:

-

Prepare a 10 mM stock of MPCC in DMSO.

-

Prepare a 10 mM stock of the Tetrazine-Fluorophore conjugate (e.g., Tetrazine-Cy5) in DMSO.

-

-

Reaction Setup:

-

Dilute the target biomolecule (conjugated with MPCC) to 10 µM in PBS (pH 7.4).

-

Add Tetrazine probe (50 µM, 5 equiv) to drive pseudo-first-order kinetics.

-

-

Incubation:

-

Incubate at 37°C for 30–60 minutes.

-

Note: Unlike TCO (which reacts in seconds), cyclopropenes may require minutes. The stability of MPCC allows for longer incubations without hydrolysis.

-

-

Validation:

-

Fluorescence Quenching/Unquenching: Many tetrazine fluorophores are quenched by the tetrazine core. Upon reaction with MPCC, fluorescence is restored (Turn-ON effect).

-

LC-MS: Monitor the mass shift. The product mass = (Mass of MPCC + Mass of Tetrazine) - 28 Da (

).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Synthesis) | EDA Dimerization | Reduce EDA addition rate significantly. Ensure catalyst is fresh. |

| Slow Ligation Kinetics | Steric hindrance | Use less sterically crowded tetrazines (e.g., monophenyl tetrazines vs. dipyridyl). |

| Precipitation | Low solubility | MPCC is hydrophobic. Ensure <5% DMSO cosolvent is used in aqueous buffers. |